氯代甲酰甲胺盐酸盐

描述

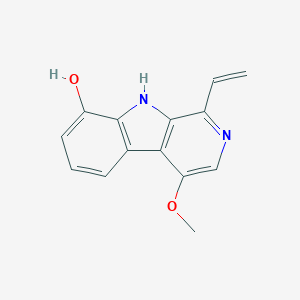

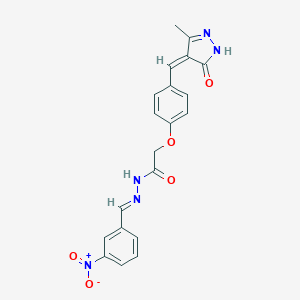

Chlordimeform hydrochloride is a chemical compound with the molecular formula C10H13ClN2·HCl. It is a colorless crystalline solid that is soluble in water. This compound is primarily used as an acaricide and insecticide, effective against a variety of mites and insects. It has been widely used in agriculture to protect crops from pests.

科学研究应用

Chlordimeform hydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: Studied for its effects on various biological systems, including its impact on insect physiology and behavior.

Medicine: Investigated for its potential therapeutic effects and its mechanism of action on the nervous system.

Industry: Utilized in the development of pest control products and as a model compound in environmental studies.

作用机制

Target of Action

Chlordimeform hydrochloride is a broad-spectrum acaricide that primarily targets mites and ticks . It also has activity against eggs and early instars of some Lepidoptera insects . The compound appears to interfere with the amine-mediated control of nervous and endocrine systems .

Mode of Action

Chlordimeform hydrochloride exhibits a complex mechanism of action, eliciting a variety of unusual biochemical and pharmacological responses . It has shown little activity on cholinergic transmission, although a decrease in acetylcholine reception sensitivity has been observed in frog muscle preparations . Chlordimeform has been shown to be an effective uncoupler of oxidative phosphorylation and inhibitor of electron transport . It acts as a direct depressant on cardiac and vascular muscle, inducing a hypotensive state in dogs .

Biochemical Pathways

Chlordimeform hydrochloride and its major metabolites have been shown to affect DNA, RNA, and protein synthesis . It has been suggested that the increase in biogenetic amines resulting from inhibition of monoamine oxidase (MAO) activity by chlordimeform and its metabolites may be a factor in expressing the complex mode of action . Rats treated with chlordimeform accumulated serotonin and norepinephrine in the brain .

Pharmacokinetics

Chlordimeform hydrochloride is moderately soluble in water and highly soluble in many organic solvents .

Result of Action

The substance may cause effects on the nervous system, resulting in impaired functions . It is moderately toxic to mammals and is a neurotoxin . It has a high potential for bio-concentration .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Chlordimeform hydrochloride. It was once used on a wide variety of crops to control mites and other insects . Its use has ceased, and its registration has been withdrawn in most countries due to its potential carcinogenic effects .

生化分析

Biochemical Properties

Chlordimeform hydrochloride is known to interact with various enzymes and proteins. It is an acaricide (pesticide) active mainly against motile forms of mites and ticks and against eggs and early instars of some Lepidoptera insects

Cellular Effects

Chlordimeform hydrochloride can be absorbed into the body by inhalation and ingestion . It may cause effects on the nervous system, resulting in impaired functions

Molecular Mechanism

A theoretical investigation on the multiple-channel degradation mechanism of chlordimeform with OH radicals in the atmosphere has been completed using a dual-level direct dynamics method

Temporal Effects in Laboratory Settings

Chlordimeform hydrochloride has a moderate vapour pressure but its evaporation from plant surfaces is less than would be expected . Its hydrolytic stability is strongly pH-dependent; it is stable in acid conditions but rapidly hydrolysed in alkaline conditions

Dosage Effects in Animal Models

The effects of Chlordimeform hydrochloride vary with different dosages in animal models

Metabolic Pathways

It is known that Chlordimeform hydrochloride can undergo degradation in the presence of OH radicals

Transport and Distribution

Chlordimeform hydrochloride is moderately soluble in water and highly soluble in many organic solvents . It is volatile and under normal conditions, it would not be expected to leach to groundwater

准备方法

Synthetic Routes and Reaction Conditions: Chlordimeform hydrochloride can be synthesized through the reaction of N,N-dimethylformamide with 4-chloro-2-methylaniline in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of chlordimeform hydrochloride involves large-scale synthesis using similar reaction conditions. The process includes the purification of the product through recrystallization to obtain high-purity chlordimeform hydrochloride.

化学反应分析

Types of Reactions: Chlordimeform hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized by strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert chlordimeform hydrochloride into its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly on the aromatic ring, where halogen atoms can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed:

Oxidation: Various oxidation products depending on the reaction conditions.

Reduction: Amine derivatives of chlordimeform hydrochloride.

Substitution: Halogenated derivatives of the compound.

相似化合物的比较

Chlordimeform hydrochloride is unique in its mode of action and selectivity towards certain pests. Similar compounds include:

Amitraz: Another acaricide with a similar mechanism of action but different chemical structure.

Formetanate hydrochloride: Shares some structural similarities but differs in its specific applications and efficacy.

Diazinon: An organophosphate insecticide with a different mode of action but used for similar purposes.

Chlordimeform hydrochloride stands out due to its specific targeting of amine-mediated pathways and its effectiveness against resistant pest populations .

属性

IUPAC Name |

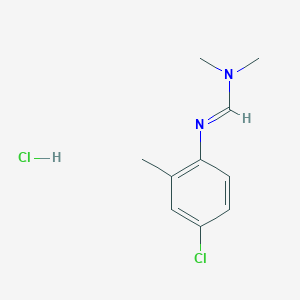

N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2.ClH/c1-8-6-9(11)4-5-10(8)12-7-13(2)3;/h4-7H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFNZVJGDCKNME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

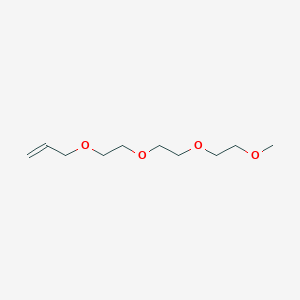

CC1=C(C=CC(=C1)Cl)N=CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044811 | |

| Record name | Chlordimeform hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS CRYSTALS. | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water at 20 °C: good | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 8.03 | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: 0.00003 | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

19750-95-9 | |

| Record name | Chlordimeform hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19750-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlordimeform hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YI7CT6416 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What pests are effectively controlled by Chlordimeform hydrochloride, and what alternative insecticides are mentioned in the research?

A1: Research indicates that Chlordimeform hydrochloride effectively controls pests such as the cabbage looper (Trichoplusia ni), imported cabbageworm (Pieris rapae) [], and the diamondback moth (Plutella xylostella) []. The papers also investigate its efficacy against tomato fruitworm (Heliothis zea) [] and Phyllonorycter crataegella []. Alternative insecticides studied for comparison include Bacillus thuringiensis (various formulations), acephate, methomyl, carbaryl, leptophos, endosulfan, and oxamyl [, , , ].

Q2: What is the mechanism of action of Chlordimeform hydrochloride against insects?

A2: While the provided research focuses on application and efficacy, it does not delve into the specific biochemical mechanism of action of Chlordimeform hydrochloride. Further research beyond these papers is needed to answer this question.

Q3: Did combining Chlordimeform hydrochloride with other insecticides improve pest control?

A3: Yes, studies showed that combining Chlordimeform hydrochloride with Bacillus thuringiensis at lower concentrations provided effective protection against cabbage loopers and imported cabbageworms, surpassing the efficacy of either ingredient alone at those concentrations []. This suggests a synergistic effect between the two compounds.

Q4: Were there any negative effects observed when using Chlordimeform hydrochloride?

A4: One study found that adding foam to a Bacillus thuringiensis spray containing Chlordimeform hydrochloride, while not improving plant protection, caused foliage damage []. This suggests potential phytotoxicity under certain application methods.

Q5: Are there any specific formulation challenges related to Chlordimeform hydrochloride?

A5: While not extensively discussed, one study compared different formulations of Chlordimeform hydrochloride. It found that emulsifiable concentrate formulations provided better plant protection and tended to reduce cabbage looper populations more effectively than soluble powder formulations []. This highlights the influence of formulation on the insecticide's efficacy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B10298.png)

![N-[3-[2-(7-chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propylsulfamoyl]-4-octoxyphenyl]-2-octoxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide](/img/structure/B10301.png)